Ulopenem etzadroxil

Description

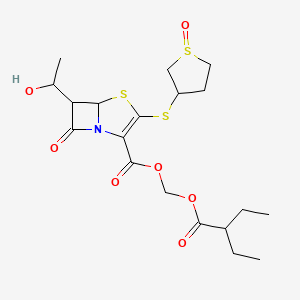

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylbutanoyloxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO7S3/c1-4-11(5-2)17(23)26-9-27-18(24)14-19(28-12-6-7-30(25)8-12)29-16-13(10(3)21)15(22)20(14)16/h10-13,16,21H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPVNGWRLGHULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Characterization of Ulopenem Etzadroxil and Sulopenem

Chemical Classification and Core Structural Elements

Ulopenem etzadroxil is chemically classified as a penem (B1263517), a class of β-lactam antibiotics. wikipedia.org It is a prodrug, meaning it is an inactive compound that is converted within the body into a pharmacologically active agent. nih.govadooq.com In this case, this compound is the orally available ester prodrug of sulopenem (B8136399), a thiopenem antibiotic. nih.govmedscape.com

Penem Ring System and Thienyl Side Chain

The core structure of this compound is built upon a penem nucleus. This is a bicyclic ring system that features a β-lactam ring fused to an unsaturated five-membered ring containing a sulfur atom, also known as a thiazoline (B8809763) ring. wikipedia.orgontosight.aimdpi.com This structural arrangement is a key characteristic of penem antibiotics and distinguishes them from other β-lactams like penicillins and carbapenems. wikipedia.orgmdpi.com The double bond within the five-membered ring increases the reactivity of the β-lactam ring, which is crucial for its antibacterial activity. mdpi.com

A significant feature of this compound's structure is the presence of a thienyl side chain. Specifically, it is a (1R,3S)-tetrahydro-1-oxido-3-thienyl group attached via a thioether linkage. fda.govrxlist.com The thienyl group, a five-membered aromatic ring containing a sulfur atom, influences the molecule's properties. In various organic compounds, thienyl side chains have been shown to affect molecular energy levels and intermolecular interactions. acs.orgchinesechemsoc.org

Ester Prodrug Moiety and its Chemical Linkage

To enhance its oral bioavailability, sulopenem is formulated as the prodrug this compound. medscape.comnih.gov This is achieved by the addition of an ester prodrug moiety. The specific moiety is a (2-ethyl-1-oxobutoxy)methyl group, which is attached to the carboxylic acid functional group of the penem core. fda.govrxlist.com This ester linkage renders the molecule inactive until it is cleaved within the body. cbspd.com

| Feature | This compound | Sulopenem |

| Chemical Class | Penem Prodrug | Thiopenem Antibiotic |

| Core Ring System | Penem (β-lactam fused to a thiazoline ring) | Penem (β-lactam fused to a thiazoline ring) |

| Key Side Chain | (1R,3S)-tetrahydro-1-oxido-3-thienyl | (1R,3S)-tetrahydro-1-oxido-3-thienyl |

| Prodrug Moiety | (2-ethyl-1-oxobutoxy)methyl ester | N/A |

| Molecular Formula | C₁₉H₂₇NO₇S₃ nih.gov | C₁₂H₁₅NO₅S₃ wikipedia.orgfda.gov |

| Molecular Weight | 477.61 g/mol fda.govrxlist.com | 349.43 g/mol wikipedia.org |

Enzymatic Hydrolysis and Activation of this compound

The conversion of the inactive prodrug, this compound, into the active antibacterial agent, sulopenem, is a critical step that occurs after oral administration. This activation is mediated by specific enzymes in the body.

Identification and Characterization of Relevant Esterases

The activation of this compound is initiated by enzymatic hydrolysis. nih.govdrugbank.com This process is carried out by esterases, which are enzymes that cleave ester bonds. cbspd.comdrugbank.com Following oral administration, this compound is hydrolyzed by intestinal esterases. nih.govjwatch.org These enzymes recognize the ester linkage in the prodrug and catalyze its cleavage, releasing the active sulopenem. nih.govmedscape.com While the specific intestinal esterases responsible for this conversion have not been fully characterized in the provided literature, the general class of esterase enzymes present in the intestine is known to be responsible for the activation of many ester prodrugs. cbspd.comnih.gov

Biochemical Pathways of Prodrug Conversion to Sulopenem

The primary biochemical pathway for the activation of this compound is a one-step hydrolysis reaction. The ester bond linking the (2-ethyl-1-oxobutoxy)methyl moiety to the sulopenem core is cleaved by intestinal esterases. nih.govmedscape.comdrugbank.com This enzymatic action releases the active sulopenem, allowing it to be absorbed into the bloodstream and exert its antibacterial effect. nih.gov The byproducts of this hydrolysis are the (2-ethyl-1-oxobutoxy)methanol, which is expected to be further metabolized.

Metabolic Pathways of Active Sulopenem

Once activated, the active drug, sulopenem, undergoes further metabolism in the body.

Following its formation from the hydrolysis of this compound, sulopenem is further metabolized through hydrolysis and dehydrogenation. nih.govdrugbank.com This results in the formation of two major, inactive metabolites, identified as M1a and M1b. nih.govdrugbank.com In studies with radiolabeled sthis compound, these two metabolites accounted for 21.8% and 43.6%, respectively, of the circulating radioactivity. nih.govdrugbank.com Further metabolism of sulopenem in monkeys has been shown to involve multiple pathways, including β-lactam ring hydrolysis, dehydrogenation, decarboxylation, and sulfide (B99878) cleavage. fda.gov

| Compound | Activating Enzyme | Metabolic Pathways | Major Metabolites |

| This compound | Intestinal Esterases nih.govjwatch.org | Hydrolysis of ester prodrug moiety nih.govdrugbank.com | Sulopenem (active) |

| Sulopenem | N/A | Hydrolysis, Dehydrogenation nih.govdrugbank.com | M1a (inactive), M1b (inactive) nih.govdrugbank.com |

Primary Metabolic Transformations of Sulopenem

Once this compound is converted to its active form, sulopenem, it undergoes further metabolism. The primary metabolic pathway for sulopenem involves hydrolysis of the β-lactam ring, followed by dehydrogenation. drugbank.commdpi.comnih.gov This metabolic process results in the formation of inactive metabolites. drugbank.comnih.gov In animal models, specifically cynomolgus monkeys, the metabolism of sulopenem was observed to be more complex, involving multiple concurrent transformations such as β-lactam cyclic amide bond hydrolysis, dehydrogenation, decarboxylation, sulfide cleavage, and acetylation. fda.gov

Identification of Sulopenem Metabolites

Two primary, inactive metabolites of sulopenem have been identified in humans, designated as M1a and M1b. drugbank.commdpi.comnih.gov Following the administration of a radiolabeled dose of sthis compound, these two metabolites accounted for a significant portion of the circulating radioactivity, with M1a representing 21.8% and M1b representing 43.6%. drugbank.comnih.gov While the specific chemical structures of M1a and M1b are not widely detailed in publicly available literature, their formation is a result of the hydrolysis and subsequent dehydrogenation of sulopenem. mdpi.comnih.gov

Mechanism of Antimicrobial Action of Sulopenem

Inhibition of Bacterial Cell Wall Biosynthesis

The primary mechanism of action for sulopenem (B8136399) is the disruption of bacterial cell wall synthesis. nih.govpatsnap.com The bacterial cell wall is a crucial structure that provides shape and protection from osmotic lysis. mdpi.com A key component of this wall is peptidoglycan, a polymer of sugars and amino acids. Sulopenem specifically targets the final steps in the synthesis of this vital structure. patsnap.comnih.gov By inhibiting the formation of the peptidoglycan layer, sulopenem compromises the integrity of the cell wall, ultimately leading to cell death. mdpi.compatsnap.com

Targeting of Penicillin-Binding Proteins (PBPs)

Sulopenem exerts its inhibitory effect on cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). nih.govpatsnap.com PBPs are enzymes, specifically transpeptidases, that are essential for the cross-linking of peptidoglycan strands, which gives the cell wall its strength. mdpi.compatsnap.com Sulopenem's ability to effectively bind to these proteins is central to its antimicrobial activity. Due to its low molecular weight and ionization, sulopenem can pass through the outer membrane proteins of Gram-negative bacteria to reach the PBPs located in the periplasmic space. mdpi.comnih.gov

Sulopenem exhibits a strong affinity for several PBP subtypes, which contributes to its broad spectrum of activity. drugbank.comfda.gov

In Escherichia coli, a common Gram-negative pathogen, sulopenem has demonstrated a hierarchical binding affinity for various PBPs. drugbank.comfda.gov The order of affinity is a key determinant of its bactericidal efficacy against this organism.

Table 1: Sulopenem PBP Binding Affinity in Escherichia coli

| Penicillin-Binding Protein (PBP) Subtype | Binding Affinity Rank |

|---|---|

| PBP2 | 1 |

| PBP1A | 2 |

| PBP1B | 3 |

| PBP4 | 4 |

| PBP3 | 5 |

This table illustrates the preferential binding of sulopenem to different PBP subtypes in E. coli, with PBP2 showing the highest affinity. drugbank.comfda.govidstewardship.com

While specific details on the conformational changes induced by sulopenem binding are a subject of ongoing research, the interaction is known to be covalent. mdpi.com Molecular docking studies with related bacterial enzymes, such as L,D-transpeptidases in Mycobacterium abscessus, suggest that the binding of sulopenem involves a nucleophilic attack from a cysteine residue in the active site of the enzyme on the β-lactam ring of sulopenem. asm.orgbiorxiv.org This leads to the opening of the β-lactam ring and the formation of a stable acyl-enzyme intermediate, which effectively inactivates the PBP. mdpi.combiorxiv.org

The core of sulopenem's mechanism lies in the chemical reactivity of its β-lactam ring. mdpi.comnih.gov This strained ring structure mimics the D-Ala-D-Ala dipeptide substrate of the PBP transpeptidase enzymes. mdpi.com The serine residues within the active site of the PBPs act as nucleophiles, attacking the carbonyl carbon of the β-lactam ring. mdpi.comnih.gov This results in the alkylation of the serine residues and the irreversible opening of the β-lactam ring, forming a stable covalent bond between sulopenem and the PBP. mdpi.comnih.gov This acylation process effectively blocks the enzyme's active site, preventing it from catalyzing the necessary cross-linking of peptidoglycan strands. mdpi.comasm.org

Conformational Changes Induced Upon PBP Binding

Bactericidal Modalities of Action

The inhibition of PBP activity and the subsequent disruption of peptidoglycan synthesis lead to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. mdpi.compatsnap.com This results in cell lysis and, consequently, bacterial death, classifying sulopenem as a bactericidal agent. mdpi.comasm.org Studies have shown that sulopenem exhibits bactericidal activity against E. coli and Klebsiella pneumoniae at concentrations four times the MIC. fda.gov

Pharmacokinetic Pk and Pharmacodynamic Pd Modeling and Simulation

Pharmacokinetic Attributes of Sulopenem (B8136399)

Mechanisms Governing Absorption of Sulopenem Etzadroxil

Sthis compound is an ester prodrug of its active form, sulopenem. nih.govresearchgate.net This formulation is designed to improve the bioavailability of sulopenem. cloudfront.net Following oral administration, sthis compound is hydrolyzed by esterases in the intestine to release the active sulopenem. nih.govdrugbank.com

The absorption of sulopenem is notably influenced by the presence of food. In a fasted state, the oral bioavailability of sulopenem is approximately 40%. nih.govdrugbank.com However, when administered with a high-fat meal, the bioavailability increases significantly to 64%. nih.govdrugbank.com This suggests that food enhances the absorption of the drug. cloudfront.net The peak plasma concentration (Cmax) of sulopenem is reached at a median of 1 hour in a fasted state and is delayed to 2 hours when taken with a high-fat meal. nih.gov

Pharmacokinetic Parameters of Sulopenem Following Oral Administration of Sthis compound

| Parameter | Fasted State | Fed State (High-Fat Meal) |

|---|---|---|

| Bioavailability | 40% nih.govdrugbank.com | 64% nih.govdrugbank.com |

| Tmax (Median) | 1.0 hour nih.gov | 2.0 hours nih.gov |

| Cmax | - | Increased by 45% medscape.com |

Distribution Dynamics of Sulopenem within Biological Compartments

Once absorbed, sulopenem distributes into various biological compartments. The apparent volume of distribution (Vd) is influenced by food intake. In the fasted state, the apparent Vd is 134 liters, which decreases to 92.09 liters when administered with a high-fat meal. nih.govdrugbank.com Sulopenem exhibits low plasma protein binding, at approximately 10-11%. drugbank.comnih.govnih.gov This low level of protein binding means that a large fraction of the drug in the plasma is free and pharmacologically active. Due to its ionization and low molecular weight, sulopenem is able to pass through the outer membrane proteins of Gram-negative bacteria to reach its target, the penicillin-binding proteins (PBPs). researchgate.netnih.gov

Elimination Kinetics of Sulopenem

The elimination of sulopenem occurs through both renal and fecal pathways. idstewardship.com After a single oral dose of radiolabeled sthis compound, approximately 40.8% of the radioactivity is recovered in the urine and 44.3% in the feces. nih.govdrugbank.com Of the portion excreted in the feces, 26.9% is unchanged sulopenem, while only 3.1% of the dose is excreted as unchanged sulopenem in the urine. nih.govdrugbank.com

The elimination half-life of sulopenem is relatively short, averaging 1.18 hours in the fasted state and slightly increasing to 1.28 hours when taken with a high-fat meal. nih.govdrugbank.commedscape.com The total drug clearance is 77.6 L/hr in the fasted state and decreases to 50.55 L/hr in the fed state. medscape.com

Sulopenem is metabolized into two inactive metabolites, M1a and M1b, which account for 21.8% and 43.6% of the circulating radioactivity, respectively. drugbank.com

Renal impairment has a significant impact on sulopenem's pharmacokinetics. nih.gov In individuals with mild renal impairment (CrCl 60-89 mL/minute), the mean area under the curve (AUC) of sulopenem is increased by two-fold. nih.gov For those with moderate renal impairment (CrCl 30-59 mL/minute), the AUC increases three-fold, and in severe impairment (CrCl 15-29 mL/minute), the AUC is increased by 7.4-fold. nih.gov

Impact of Co-administered Pharmacological Agents on Sulopenem Pharmacokinetics

Probenecid's Role in Modulating Renal Clearance of Sulopenem via Organic Anion Transporter 3 (OAT3) Inhibition

Sulopenem is a substrate of the organic anion transporter 3 (OAT3), which is involved in its renal clearance. medscape.comidstewardship.comfda.gov Probenecid (B1678239), an inhibitor of OAT1 and OAT3, is co-formulated with sthis compound to intentionally modulate its pharmacokinetics. medscape.comidstewardship.comfda.gov By inhibiting OAT3, probenecid reduces the renal tubular secretion of sulopenem, leading to increased plasma concentrations and enhanced systemic exposure. nih.govidstewardship.comrxlist.com This interaction is beneficial as it prolongs the time that the sulopenem concentration remains above the minimum inhibitory concentration (MIC) of target pathogens. cloudfront.net In vitro studies have confirmed that probenecid reduces the uptake and accumulation of sulopenem in OAT3-expressing cells. fda.gov

The co-administration of probenecid with sthis compound also mitigates a potential drug interaction with valproic acid. idstewardship.com While sulopenem alone can decrease valproic acid plasma concentrations, the presence of probenecid appears to counteract this effect. fda.govrxlist.com

Other drugs that are substrates of OAT1/3 may have their plasma concentrations increased when co-administered with the sulopenem/probenecid combination. nih.govmedscape.com For instance, concomitant use with ketorolac (B1673617) is contraindicated, and use with ketoprofen (B1673614) is not recommended. nih.govidstewardship.com

Pharmacodynamic Correlates of Sulopenem Efficacy

The bactericidal activity of sulopenem, like other beta-lactam antibiotics, is time-dependent. drugbank.com The key pharmacodynamic (PD) parameter that correlates with efficacy is the percentage of time that the unbound plasma concentration of sulopenem remains above the MIC of the infecting organism (%fT > MIC). drugbank.comnih.govfda.gov

In animal infection models, bacteriostasis was associated with %fT > MIC values ranging from 8.6% to 17%, while a 2-log10 reduction in bacterial count was observed at values between 12% and 28%. nih.gov More recent in vitro infection model studies have determined that the median sulopenem %fT > MIC values required for net bacterial stasis, and 1- and 2-log10 CFU/mL reductions were 40.9%, 50.2%, and 62.6%, respectively. nih.gov

Sulopenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to PBPs. drugbank.comnih.govfda.gov In Escherichia coli, sulopenem shows a high affinity for several PBPs, with the binding order being PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6. drugbank.comfda.gov

The post-antibiotic effect (PAE) of sulopenem, which is the suppression of bacterial growth after limited exposure to an antibiotic, is minimal, with intervals ranging from 0.0 to 0.7 hours. nih.gov This short PAE, along with its short elimination half-life, necessitates dosing regimens that maintain drug concentrations above the MIC for a significant portion of the dosing interval. nih.gov

Time-Dependent Antimicrobial Activity Profile

This compound is a prodrug of the penem (B1263517) antibacterial agent, sulopenem. drugbank.comnih.gov Similar to other beta-lactam antibacterials, sulopenem exhibits time-dependent bacterial inhibition. drugbank.comnih.gov This means its bactericidal activity is not significantly influenced by increasing drug concentrations above the minimum inhibitory concentration (MIC), but rather by the duration that the concentration of the unbound drug remains above the MIC. ucla.edu

The bactericidal action of sulopenem stems from its ability to inhibit the synthesis of the bacterial cell wall. drugbank.comnih.gov It achieves this by binding to penicillin-binding proteins (PBPs). drugbank.comnih.gov In Escherichia coli, sulopenem has shown a binding affinity for various PBPs in the following order of decreasing strength: PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6. drugbank.comnih.gov The alkylation of serine residues within these PBPs by sulopenem's β-lactam ring ultimately prevents the cross-linking of peptidoglycan, a critical component of the cell wall. drugbank.comnih.gov

In vitro studies have demonstrated that sulopenem possesses activity against a range of gram-positive and gram-negative aerobic and anaerobic bacteria. drugbank.comnih.gov Time-kill assays have shown that sulopenem exhibits bactericidal activity, defined as a reduction of at least 99.9% (≥3 log10) in viable organism counts, against all tested isolates within 24 hours at a concentration eight times the MIC. For five out of six isolates, this level of activity was achieved within eight hours. nih.gov

Key Pharmacokinetic-Pharmacodynamic Indices for Efficacy Prediction

The primary PK/PD index that correlates with the efficacy of sulopenem is the percentage of time that the unbound plasma concentration of the drug exceeds the MIC (%fT>MIC). drugbank.comfda.gov This is a characteristic feature of time-dependent antimicrobial agents. ucla.edu

Dose-fractionation and dose-ranging studies using a one-compartment in vitro infection model have confirmed that fT>MIC is the PK-PD index that best describes the activity of sulopenem. nih.gov The relationship between sulopenem's fT>MIC and the change in bacterial burden showed a strong correlation, with an r-squared value of 0.90. nih.gov

In these in vitro models, specific fT>MIC targets have been associated with different levels of antibacterial effect. nih.gov The median sulopenem fT>MIC values required to achieve net bacterial stasis, a 1-log10 CFU/mL reduction, and a 2-log10 CFU/mL reduction from the initial bacterial count were determined to be 40.9%, 50.2%, and 62.6%, respectively. nih.gov Animal infection models have shown that bacteriostasis is associated with %fT>MIC values ranging from 8.6% to 17%, while a more significant 2-log10 kill was observed at values between 12% and 28%. researchgate.netnih.gov These targets are instrumental in guiding dose selection for clinical applications. nih.gov

A phase 1 clinical study in healthy subjects investigated the pharmacokinetics of sulopenem following oral administration of sthis compound alone and in combination with probenecid. The results, summarized in the table below, demonstrate the impact of probenecid on extending the time above MIC. researchgate.net

| Treatment | N | Sulopenem Cmax (ng/mL) | Sulopenem AUC0-INF (hour*ng/mL) | T > MIC (0.5 µg/mL) [hour] | T > MIC (0.5 µg/mL) [%, 12 hour Interval] |

| 500 mg sthis compound | 10 | 1,928 | 3,871 | 2.8 | 23.3 |

| 500 mg sthis compound + 500 mg probenecid | 11 | 1,929 | 4,964 | 3.6 | 30.2 |

Computational and Predictive PK/PD Modeling Approaches

Computational and predictive modeling plays a vital role in understanding and forecasting the pharmacokinetic and pharmacodynamic behavior of drugs like this compound. amazon.comunisa.edu.au

Compartmental Pharmacokinetic Models (e.g., One-Compartment, Multi-Compartment)

Compartmental models are mathematical constructs used to describe the fate of a drug in the body, which is represented as a series of interconnected compartments. unil.ch These models, which can range from a simple one-compartment model to more complex multi-compartment systems, are foundational in pharmacokinetics. unil.chpharmdguru.com In a one-compartment model, the body is treated as a single, well-mixed unit where drug distribution is considered instantaneous. unil.ch Multi-compartment models, such as the two-compartment model, provide a more nuanced representation by distinguishing a central compartment (typically the blood) from one or more peripheral compartments (tissues), allowing for the characterization of drug distribution between them. pharmdguru.com

For sulopenem, a one-compartment in vitro infection model has been instrumental in characterizing its pharmacokinetics and pharmacodynamics. nih.govresearchgate.net These studies simulated human free-drug plasma concentration-time profiles to evaluate the effect of different dosing schedules on bacterial killing. nih.gov The use of such models allows for the determination of key PK/PD parameters and the identification of the most predictive index of efficacy, which for sulopenem is fT>MIC. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a more sophisticated approach that integrates a drug's physicochemical properties with detailed anatomical and physiological data to simulate its absorption, distribution, metabolism, and excretion. mdpi.com PBPK models are composed of compartments representing actual organs and tissues, interconnected by blood flow, providing a mechanistic framework for predicting drug concentrations in various parts of the body. mdpi.com

While specific PBPK models for this compound are not extensively detailed in the provided search results, the development of such models for other antibiotics, like meropenem (B701), highlights their utility in predicting pharmacokinetics in specific populations and optimizing dosing regimens. nih.gov A PBPK model for a lipophilic prodrug ester of sulopenem has been mentioned, indicating the application of this methodology within the development program of sulopenem derivatives. researchgate.net These models are particularly valuable for exploring the impact of various physiological factors on drug disposition. nih.gov

In Vitro-In Vivo Correlation Methodologies for PK/PD Parameter Estimation

In vitro-in vivo correlation (IVIVC) establishes a predictive mathematical relationship between an in vitro property of a dosage form, most commonly its dissolution or release rate, and an in vivo response, such as the plasma drug concentration or the amount of drug absorbed. allucent.comnih.gov A strong IVIVC can be a valuable tool in drug development, potentially reducing the need for extensive in vivo bioequivalence studies. allucent.com

The Food and Drug Administration (FDA) categorizes IVIVCs into different levels, with Level A being the most informative. nih.gov A Level A correlation represents a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate. nih.gov For orally administered drugs like this compound, developing a robust IVIVC is important for ensuring product quality and performance. The rapid conversion of the prodrug this compound to its active moiety, sulopenem, is a critical factor that would be considered in the development of an IVIVC model. fda.gov

Preclinical Characterization of Antimicrobial Activity and Spectrum

In Vitro Antimicrobial Spectrum Analysis

The in vitro activity of sulopenem (B8136399), the active form of ulopenem etzadroxil, has been evaluated against a variety of clinically relevant bacterial pathogens.

In vitro studies have demonstrated that sulopenem is active against numerous Gram-positive aerobic and anaerobic microorganisms. fda.govmedpagetoday.comdrugbank.com Research indicates that sulopenem has greater activity than the carbapenems meropenem (B701) and ertapenem (B1671056) against certain Gram-positive species, including Enterococcus faecalis, Listeria monocytogenes, methicillin-susceptible Staphylococcus aureus (MSSA), and Staphylococcus epidermidis. nih.govjwatch.orgresearchgate.net Its activity is comparable to other carbapenems against bacteria such as Streptococcus agalactiae, Streptococcus pneumoniae, and Streptococcus pyogenes. nih.govresearchgate.net Sulopenem has also demonstrated potent activity against anaerobic isolates, where it was among the most active agents tested, comparable to meropenem. researchgate.net In vitro, sulopenem has shown activity against Staphylococcus saprophyticus. nih.gov

| Organism | Sulopenem Activity Comparison | Source |

|---|---|---|

| Enterococcus faecalis | Greater than meropenem and ertapenem | nih.govjwatch.orgresearchgate.net |

| Listeria monocytogenes | Greater than meropenem and ertapenem | nih.govjwatch.orgresearchgate.net |

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | Greater than meropenem and ertapenem | nih.govjwatch.orgresearchgate.net |

| Staphylococcus epidermidis | Greater than meropenem and ertapenem | nih.govjwatch.orgresearchgate.net |

| Streptococcus agalactiae | Similar to carbapenems | nih.govresearchgate.net |

| Streptococcus pneumoniae | Similar to carbapenems | nih.govresearchgate.net |

| Streptococcus pyogenes | Similar to carbapenems | nih.govresearchgate.net |

Sulopenem has demonstrated a broad spectrum of activity against Gram-negative aerobes and anaerobes. nih.govfda.gov It is active against common urinary tract pathogens such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. nih.govidstewardship.com The in vitro activity extends to other Enterobacterales including Citrobacter freundii, Citrobacter koseri, Enterobacter cloacae species complex, Klebsiella aerogenes, Klebsiella oxytoca, Proteus vulgaris, Providencia alcalifaciens, and Providencia stuartii. nih.gov When compared to other carbapenems, sulopenem's activity against Gram-negative aerobes was generally noted to be less than that of ertapenem and meropenem, but greater than imipenem. nih.govresearchgate.net

A key characteristic of sulopenem is its potent in vitro activity against Enterobacterales that are resistant to other antibiotic classes, including fluoroquinolones and cephalosporins. nih.govjwatch.orgresearchgate.net Sulopenem is stable to hydrolysis by various β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC-type β-lactamases. medpagetoday.comfda.govnih.gov

Studies have shown that sulopenem's activity against E. coli that produce ESBL, CTX-M, or Amp-C enzymes is nearly identical to that of ertapenem and meropenem. researchgate.net In a large surveillance study, sulopenem demonstrated potent activity against ESBL-phenotype isolates of E. coli and K. pneumoniae. researchgate.net Similarly, a study focusing on urinary E. coli isolates found that sulopenem's activity was not affected by non-susceptibility to ciprofloxacin (B1669076) or the presence of ESBL or AmpC enzymes, with a minimum inhibitory concentration (MIC) required to inhibit 90% of organisms (MIC90) of 0.03 µg/ml. nih.gov

| Organism and Phenotype | MIC50 (mg/L) | MIC90 (mg/L) | Source |

|---|---|---|---|

| ESBL-phenotype Escherichia coli | 0.03 | 0.06 | researchgate.net |

| ESBL-phenotype Klebsiella pneumoniae | 0.06 | 1 | researchgate.net |

| Ciprofloxacin-non-susceptible Enterobacterales | 0.03 | 0.12 | researchgate.net |

Sulopenem has demonstrated efficacy against multidrug-resistant (MDR) Enterobacterales. nih.govresearchgate.net Its in vitro activity is maintained against isolates non-susceptible to agents such as ciprofloxacin, nitrofurantoin, and trimethoprim/sulfamethoxazole. researchgate.netnih.gov In clinical trial isolates, a significant portion of infecting organisms were found to be non-susceptible to multiple classes of oral antibiotics. fda.gov However, sulopenem is not active against carbapenemase-producing Enterobacterales, such as those that produce KPC, OXA-48, or NDM enzymes. idstewardship.commdpi.com

The antimicrobial spectrum of sulopenem does not extend to clinically important non-fermenting Gram-negative bacilli. It has been consistently shown to lack discernible in vitro activity against Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govfda.govidstewardship.comfda.govfda.gov

Evaluation Against Multidrug-Resistant Organisms

Advanced In Vitro Antimicrobial Dynamics

The bactericidal activity of sulopenem, like other β-lactam antibiotics, is time-dependent. nih.govdrugbank.com The key pharmacokinetic-pharmacodynamic (PK-PD) index that correlates with its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC). fda.govdrugbank.comfda.gov

In vitro studies have detailed sulopenem's interaction with its targets and its dynamic effects on bacteria. In E. coli, sulopenem exhibits a strong binding affinity for PBP2, followed in descending order by PBP1A, PBP1B, PBP4, PBP3, and PBP5/6. nih.govfda.govfda.gov

Further in vitro dynamic studies have explored its post-antibiotic effect (PAE) and time-kill kinetics against E. coli and K. pneumoniae. researchgate.netnih.govnih.gov Exposure to sulopenem concentrations at 1 to 10 times the MIC resulted in a short PAE, lasting between 0.0 and 0.7 hours. nih.govnih.gov However, a prolonged post-antibiotic sub-MIC effect (PAE-SME) of over 4.8 hours was observed when bacteria were re-exposed to sub-inhibitory concentrations (0.5x MIC) after the initial exposure. nih.govnih.gov

Time-kill assays confirmed that sulopenem is bactericidal, achieving a ≥3-log10 reduction in viable bacterial counts. nih.govnih.gov This bactericidal activity was observed against all tested E. coli and K. pneumoniae isolates within 24 hours at a concentration of 8 times the MIC, with most isolates being killed within 8 hours. nih.govnih.gov Checkerboard synergy testing revealed no antagonism between sulopenem and other antimicrobial agents, with indifference being the most common interaction observed. researchgate.netnih.govnih.gov

Time-Kill Kinetics Assays for Rate of Bactericidal Activity

Time-kill kinetics assays are instrumental in determining the concentration-dependent bactericidal or bacteriostatic nature of an antimicrobial agent. nih.gov Studies on sulopenem have demonstrated its potent bactericidal activity, defined as a ≥3 log10 (99.9%) reduction in the viable organism count. nih.govresearchgate.net

Against isolates of Escherichia coli and Klebsiella pneumoniae, sulopenem exhibited bactericidal effects at concentrations of ≥4 times the Minimum Inhibitory Concentration (MIC). fda.gov In a detailed study, sulopenem achieved bactericidal activity against all tested strains of E. coli and K. pneumoniae within 24 hours at a concentration of 8 times the MIC. nih.govresearchgate.net Notably, for five out of the six isolates, this bactericidal threshold was reached within just 8 hours. nih.govresearchgate.net

Table 1: Summary of Sulopenem Time-Kill Kinetics Against E. coli and K. pneumoniae

| Organism Strain | Sulopenem Concentration (x MIC) | Time to Bactericidal Activity (hours) | Log10 CFU/mL Reduction at 24 hours |

| E. coli ATCC 25922 | 8x | < 8 | ≥ 3 |

| E. coli ATCC 35218 | 8x | < 8 | ≥ 3 |

| E. coli 937054 | 8x | < 8 | ≥ 3 |

| K. pneumoniae ATCC 700603 | 8x | < 8 | ≥ 3 |

| K. pneumoniae 396798 | 8x | < 8 | ≥ 3 |

| K. pneumoniae NCTC 13353 | 8x | 24 | ≥ 3 |

Data synthesized from Keel et al. (2025). nih.govresearchgate.net

Post-Antibiotic Effect (PAE) and Sub-Inhibitory MIC Effect (PAE-SME) Characterization

The post-antibiotic effect (PAE) refers to the continued suppression of bacterial growth after limited exposure to an antimicrobial agent. nih.gov The PAE-SME further characterizes this by measuring the effect when bacteria are subsequently exposed to sub-inhibitory concentrations of the drug. nih.gov

Studies on sulopenem revealed a relatively short PAE. When tested at 1x, 5x, or 10x the MIC, the PAE interval for sulopenem ranged from 0.0 to 0.7 hours. nih.govresearchgate.net However, the post-antibiotic effect with sub-inhibitory MIC effect (PAE-SME) was significantly more pronounced. When isolates were exposed to 0.5x the sulopenem MIC after an initial exposure to 5x the MIC, all tested combinations of isolates and agents demonstrated PAE-SME values exceeding 4.8 hours. nih.govresearchgate.net This suggests that even at concentrations below the MIC, sulopenem can effectively suppress bacterial regrowth for a prolonged period after initial exposure.

Table 2: Post-Antibiotic Effect (PAE) and PAE-SME of Sulopenem

| Organism Strain | Sulopenem Concentration for PAE (x MIC) | PAE Duration (hours) | PAE-SME Duration (hours) at 0.5x MIC after 5x MIC exposure |

| E. coli ATCC 25922 | 1x, 5x, 10x | 0.0 | > 4.8 |

| E. coli ATCC 35218 | 5x, 10x | 0.2 - 0.7 | > 4.8 |

| E. coli 937054 | 1x, 5x, 10x | 0.0 | > 5.2 |

| K. pneumoniae ATCC 700603 | 1x, 5x, 10x | 0.0 | > 4.8 |

| K. pneumoniae 396798 | 5x | 0.7 | > 4.3 |

| K. pneumoniae NCTC 13353 | 1x, 5x, 10x | 0.0 | > 4.8 |

Data synthesized from Keel et al. (2025). nih.govnih.govresearchgate.net

Synergy and Antagonism Studies with Concomitant Antimicrobials

Checkerboard testing was conducted to evaluate the potential for synergistic or antagonistic interactions between sulopenem and other antimicrobial agents. researchgate.net These studies are crucial for understanding how sulopenem might perform when co-administered with other antibiotics.

The results of these studies were overwhelmingly favorable, with no instances of antagonism observed between sulopenem and the comparator agents. nih.govresearchgate.net The majority of combinations showed an indifferent effect. researchgate.net Synergy, defined as a fractional inhibitory concentration (FIC) index of ≤0.5, was noted in a few specific instances. nih.gov

Table 3: Synergy and Antagonism of Sulopenem with Other Antimicrobials

| Combination | Test Organism | Interaction |

| Sulopenem + Trimethoprim-sulfamethoxazole | E. coli ATCC 35218 | Synergy |

| Sulopenem + Trimethoprim-sulfamethoxazole | E. coli 937054 | Synergy |

| Sulopenem + Gentamicin (B1671437) | K. pneumoniae 396798 | Synergy |

| Sulopenem + Other tested agents | All tested strains | Indifference |

Data synthesized from Keel et al. (2025). nih.govresearchgate.net

Preclinical Infection Models

Preclinical infection models are vital for bridging the gap between in vitro activity and clinical efficacy, helping to establish pharmacodynamic targets and evaluate the in vivo performance of a new drug.

Hollow-Fiber In Vitro Infection Models for Pharmacodynamic Target Attainment

The hollow-fiber infection model is a dynamic in vitro system that simulates human pharmacokinetics, allowing for the evaluation of an antibiotic's ability to kill bacteria and prevent the emergence of resistance over time. nih.govcloudfront.net

For sulopenem, these models were used to confirm that the proposed clinical dosing regimen could achieve the necessary pharmacodynamic targets. nih.gov Studies demonstrated that simulated urinary concentrations of sulopenem, corresponding to an oral dose of 500 mg every 12 hours, effectively suppressed the growth of four different E. coli isolates (with sulopenem MICs ranging from 0.03 to 0.5 µg/mL) over a five-day period. nih.govfda.gov Crucially, this regimen also prevented the development of drug-resistant subpopulations during the study. nih.govfda.gov The bactericidal activity observed was comparable to that of the positive control, meropenem. nih.gov

Murine Thigh Infection Models for Efficacy Evaluation and Dose Fractionation Studies

The murine thigh infection model is a standard in vivo model used to determine the pharmacodynamic parameter that best correlates with antibacterial efficacy and to evaluate the in vivo activity of a new agent. fda.govfibercellsystems.com For beta-lactam antibiotics like sulopenem, the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC) is typically the most predictive pharmacodynamic index. drugbank.com

Dose fractionation studies in murine thigh infection models with sulopenem against various strains of S. pneumoniae, E. coli, and K. pneumoniae confirmed that %fT>MIC was the parameter most closely associated with efficacy. fda.gov These studies established the pharmacodynamic targets for sulopenem.

Table 4: Sulopenem Pharmacodynamic Targets from Murine Thigh Infection Models

| Efficacy Endpoint | Required %fT > MIC |

| Net bacterial stasis | 16.4 - 40.9% |

| 1-log10 CFU reduction | 17.0 - 50.2% |

| 2-log10 CFU reduction | 20.1 - 62.6% |

Data synthesized from FDA briefing documents and Bhavnani et al. fda.govoup.com

Furthermore, the oral prodrug, this compound, demonstrated potent in vivo efficacy in murine systemic and respiratory tract infection models. researchgate.net In a murine model of infection with Bacillus anthracis, oral administration of this compound resulted in survival rates that were not statistically inferior to the standard-of-care, ciprofloxacin. researchgate.netnih.gov

Mechanisms of Bacterial Resistance to Sulopenem

Role of β-Lactamase Production

The primary mechanism of resistance to β-lactam antibiotics, including sulopenem (B8136399), is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. binasss.sa.cr While sulopenem is stable against many common β-lactamases, certain types can effectively degrade it. nih.govasm.orgguidetopharmacology.org

Extended-Spectrum β-Lactamases (ESBLs) and Their Impact

Extended-Spectrum β-Lactamases (ESBLs) are enzymes that can hydrolyze a wide range of β-lactam antibiotics, including penicillins and cephalosporins. iterumtx.com Sulopenem has demonstrated potent activity against many ESBL-producing Enterobacterales, such as Escherichia coli and Klebsiella pneumoniae. mdpi.comidstewardship.comcloudfront.netclinicaltrials.gov Its activity is largely unaffected by the presence of common ESBLs like TEM, SHV, and CTX-M enzymes. fda.govfda.gov However, resistance can still emerge, particularly when ESBL production is combined with other resistance mechanisms. binasss.sa.cr In vitro studies have shown that while sulopenem's activity is maintained against ESBL-producing E. coli and K. pneumoniae, the minimum inhibitory concentration (MIC) required to inhibit bacterial growth can increase. researchgate.netresearchgate.net

Carbapenemases and Cross-Resistance Profiles

Carbapenemases are a class of β-lactamases that can inactivate carbapenems, which are often considered last-resort antibiotics. These enzymes also confer resistance to sulopenem. mdpi.comidstewardship.com The presence of carbapenemases, such as KPC, NDM, and OXA-48, leads to cross-resistance between sulopenem and other carbapenems like meropenem (B701) and imipenem. idstewardship.comnih.govfda.gov This is a significant concern as the inappropriate use of sulopenem could select for and promote the spread of carbapenem-resistant organisms. fiercebiotech.com

Modifications and Alterations in Penicillin-Binding Proteins (PBPs)

Sulopenem exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. patsnap.comontosight.ai Alterations in the structure of these PBPs can reduce the binding affinity of sulopenem, leading to decreased efficacy. mdpi.comresearchgate.net This is a common resistance mechanism in bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Sulopenem has a high affinity for several PBPs in E. coli, with the highest affinity for PBP2. fda.govfda.gov The order of binding affinity is generally PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6. nih.govidstewardship.com In pneumococci, resistance to β-lactams is associated with stepwise alterations in PBPs 1A, 2X, and 2B. nih.gov

Efflux Pump Overexpression and Associated Resistance Phenotypes

Efflux pumps are transport proteins in the bacterial cell membrane that can actively pump out antibiotics, reducing their intracellular concentration and thus their effectiveness. mdpi.com The overexpression of these pumps can lead to resistance to sulopenem. fda.govnih.gov In Pseudomonas aeruginosa, the MexAB-OprM efflux pump is known to contribute to sulopenem resistance. mdpi.comnih.govmdpi.com Deletion of the gene that codes for this pump has been shown to increase susceptibility to sulopenem. mdpi.com Overexpression of efflux pumps is a common mechanism of resistance in multidrug-resistant Gram-negative bacteria. binasss.sa.cr

Decreased Outer Membrane Permeability and Porin Channel Alterations

For sulopenem to reach its PBP targets in Gram-negative bacteria, it must first pass through the outer membrane via porin channels. nih.govfda.gov Mutations that lead to the loss or modification of these porin channels can decrease the permeability of the outer membrane to sulopenem, thereby preventing the drug from reaching its site of action. mdpi.comfda.govfda.gov This mechanism often works in conjunction with β-lactamase production, as the reduced influx of the antibiotic allows the enzymes more time to hydrolyze the drug. nih.gov This is a recognized resistance mechanism in species like Klebsiella spp. nih.govresearchgate.net

Genomic and Plasmid-Mediated Resistance Determinants

The genetic information encoding for these resistance mechanisms can be located on the bacterial chromosome or on mobile genetic elements like plasmids. binasss.sa.cr Plasmid-mediated resistance is particularly concerning as it allows for the rapid transfer of resistance genes between different bacteria, even across species. Carbapenemase genes, for example, are frequently carried on plasmids, facilitating the spread of resistance to sulopenem and other carbapenems. fda.gov In vitro studies have been able to select for sulopenem-resistant mutants at a frequency of 1x10-8. fda.gov

Summary of Resistance Mechanisms

| Mechanism | Description | Key Bacterial Examples |

| β-Lactamase Production | Enzymatic hydrolysis of the β-lactam ring, inactivating the antibiotic. | Enterobacterales, Pseudomonas aeruginosa |

| PBP Alterations | Structural changes in Penicillin-Binding Proteins reduce drug binding affinity. | Staphylococcus aureus (MRSA), Streptococcus pneumoniae |

| Efflux Pump Overexpression | Active removal of the antibiotic from the bacterial cell. | Pseudomonas aeruginosa (MexAB-OprM) |

| Porin Channel Alterations | Decreased permeability of the outer membrane, limiting drug entry. | Klebsiella spp. |

| Genetic Determinants | Resistance genes located on chromosomes or plasmids, facilitating spread. | Enterobacterales (plasmid-mediated carbapenemases) |

Experimental Approaches to Monitor and Mitigate Resistance Development

Monitoring the emergence and spread of resistance to sulopenem is crucial for its sustained clinical effectiveness. Several experimental approaches are employed to study resistance mechanisms and explore strategies to overcome them. These methods are essential for guiding therapy and informing stewardship efforts to preserve the utility of new antibiotics. medscape.comrxlist.comdrugs.com

Susceptibility Testing: Standardized susceptibility testing methods are fundamental for monitoring resistance. Agar (B569324) dilution and broth microdilution are common laboratory techniques used to determine the minimum inhibitory concentration (MIC) of sulopenem against various bacterial isolates. asm.orgnih.gov The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. These tests provide a quantitative measure of sulopenem's in vitro activity and are used to establish susceptibility breakpoints. asm.org For instance, studies have used agar dilution to compare the MICs of sulopenem against a large panel of anaerobic bacteria, demonstrating its potency relative to other agents. asm.org

Table 1: Comparative In Vitro Activity of Sulopenem and Other Agents Against Anaerobic Bacteria

| Antibiotic | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) |

|---|---|---|

| Sulopenem | 0.25 | 1.0 |

| Amoxicillin/clavulanate | 0.5 | 2.0 |

| Ampicillin/sulbactam | 0.5 | 4.0 |

| Piperacillin/tazobactam | 0.25 | 8.0 |

| Imipenem | 0.06 | 1.0 |

| Clindamycin | 0.25 | 16.0 |

| Metronidazole | 1.0 | 4.0 |

Data sourced from a study of 431 anaerobic isolates using agar dilution MIC methodology. asm.org

Time-Kill Assays: Time-kill analysis provides insights into the pharmacodynamics of an antibiotic, specifically its bactericidal or bacteriostatic activity over time. These experiments involve exposing a standardized bacterial population to a specific concentration of the antibiotic (e.g., 8 times the MIC) and measuring the reduction in viable organisms at various time points. researchgate.netresearchgate.net Sulopenem has demonstrated bactericidal activity (a ≥3-log10 or 99.9% reduction in bacterial counts) in time-kill assays against isolates of E. coli and K. pneumoniae within 24 hours of incubation. researchgate.net

Post-Antibiotic Effect (PAE) and PAE-Sub-MIC Effect (PAE-SME): The post-antibiotic effect (PAE) refers to the continued suppression of bacterial growth after brief exposure to an antibiotic. The PAE-sub-MIC effect (PAE-SME) measures the impact of sub-inhibitory concentrations on bacterial growth after the initial antibiotic exposure. These parameters help in optimizing dosing schedules. Experimental studies have shown that sulopenem exhibits minimal PAE intervals (0.0–0.7 hours) when tested at 1x, 5x, or 10x its MIC. researchgate.netresearchgate.net However, when bacteria were re-exposed to a concentration below the MIC (0.5x MIC) after the initial exposure, the PAE-SME was significant, lasting over 4.8 hours. researchgate.netresearchgate.net This suggests that even concentrations below the MIC can have a sustained effect on bacterial growth.

Checkerboard (Synergy) Testing: Checkerboard assays are used to evaluate the interaction between two antimicrobial agents. This method can identify synergistic (enhanced effect), indifferent (no change), or antagonistic (reduced effect) interactions. Studies using this technique found no antagonism when sulopenem was combined with other comparator agents. researchgate.netresearchgate.net Indifference was the most commonly observed outcome, indicating that the combination was neither more nor less effective than the individual agents. researchgate.net

Mitigation Strategies: To preserve the effectiveness of sulopenem and other antimicrobials, it is recommended to use them judiciously. rxlist.comdrugs.com This involves using the drug only for infections proven or strongly suspected to be caused by susceptible bacteria. rxlist.comdrugs.comfda.gov The use of culture and susceptibility information is critical for selecting or modifying antibacterial therapy appropriately. rxlist.comfda.gov The combination of ulopenem etzadroxil's active form, sulopenem, with probenecid (B1678239) is a designed mitigation strategy. Probenecid inhibits the renal clearance of sulopenem, which increases the plasma concentration and extends the half-life of the active drug, thereby optimizing its exposure. nih.govmedscape.comfda.gov This enhanced pharmacokinetic profile helps ensure that drug concentrations remain above the MIC for a longer duration, which is crucial for the efficacy of β-lactam antibiotics and can help prevent the selection of resistant subpopulations. fda.govdrugbank.com

Structure Activity Relationship Sar Studies of Ulopenem Etzadroxil and Sulopenem

Correlations Between Molecular Structure and PBP Binding Affinity

The antibacterial efficacy of sulopenem (B8136399), like other β-lactam antibiotics, is derived from its ability to inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). nih.govdrugbank.com The affinity of sulopenem for various PBPs is a key determinant of its spectrum of activity. In Escherichia coli, sulopenem exhibits a preferential binding affinity, with the following hierarchical order: PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6. drugbank.comrxlist.comnih.gov This high affinity for PBP2 is a significant contributor to its potent bactericidal activity.

Several structural features of sulopenem are crucial for its interaction with PBPs:

The β-Lactam Ring: The inherent strain of the fused ring system, a characteristic of penems, enhances the reactivity of the β-lactam carbonyl group, facilitating its covalent binding to the serine residue in the active site of PBPs. mdpi.com

The Carboxylic Acid Moiety at C2: This group is essential for interacting with key residues, such as lysine, within the PBP active site, anchoring the molecule for effective acylation. mdpi.com

The C6-hydroxyethyl Group: This side chain plays a critical role in the proper orientation of the antibiotic within the PBP active site, contributing to its high binding affinity. nih.govresearchgate.net

A study on Mycobacterium abscessus revealed that sulopenem forms covalent adducts with PBP B, among other cell wall synthesis enzymes. nih.gov

**Table 1: PBP Binding Affinity of Sulopenem in *E. coli***

| Penicillin-Binding Protein (PBP) | Binding Affinity Rank |

|---|---|

| PBP2 | 1 |

| PBP1A | 2 |

| PBP1B | 3 |

| PBP4 | 4 |

| PBP3 | 5 |

| PBP5/6 | 6 |

Data sourced from multiple studies. drugbank.comrxlist.comnih.gov

Structural Determinants of Sulopenem's Broad-Spectrum Activity

Sulopenem possesses a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. researchgate.net This wide-ranging efficacy is attributed to several key structural characteristics:

Low Molecular Weight and Ionization: Sulopenem's relatively small size and its ability to exist in an ionized state facilitate its passage through the outer membrane porin channels of Gram-negative bacteria, allowing it to reach its PBP targets in the periplasmic space. fda.gov

The C2 Side Chain: The side chain at the C2 position, which includes a sulfoxide (B87167) group, is a significant factor in enhancing the compound's activity against Gram-negative bacteria, including Enterobacterales. nih.gov

Stability Against Hydrolysis: The (S) configuration of sulopenem confers greater stability against the renal enzyme dehydropeptidase-1 (DHP-1), which can inactivate some other carbapenems. This increased stability contributes to higher effective concentrations of the drug. mdpi.com Early research demonstrated that the S isomer of the precursor to sulopenem had better absorption and resulted in higher urine concentrations compared to the R isomer. mdpi.comresearchgate.net

Influence of Chemical Modifications on Stability Against Bacterial Resistance Mechanisms

A crucial aspect of sulopenem's effectiveness is its stability against many β-lactamase enzymes, a common mechanism of bacterial resistance.

The C6-hydroxyethyl Substituent: This structural element, present in a trans configuration, provides significant steric hindrance that protects the β-lactam ring from hydrolysis by a variety of β-lactamases, including extended-spectrum β-lactamases (ESBLs). mdpi.com This feature is shared with carbapenems and is a key contributor to their stability.

Penem (B1263517) Core Structure: The inherent structure of the penem class contributes to its stability against certain β-lactamases. Sulopenem has shown stability against common β-lactamases such as TEM-1, SHV-1, and AmpC. rxlist.com

Despite this stability, resistance to sulopenem can emerge through mechanisms such as alterations in PBPs that reduce binding affinity, the expression of carbapenemase enzymes, or changes in outer membrane protein expression and efflux pumps. mdpi.com

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational methods, including molecular docking and molecular dynamics simulations, are valuable tools for understanding the interactions between sulopenem and its bacterial targets at a molecular level.

A study investigating the synergistic effects of sulopenem against Mycobacterium abscessus utilized molecular docking to model its interaction with L,D-transpeptidase 2 (LdtMab2), a key enzyme in cell wall synthesis in this organism. The modeling suggested the formation of a covalent adduct between sulopenem and the enzyme. This process involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the carbonyl carbon of the β-lactam ring, leading to the cleavage of the ring and the formation of a stable thioester bond. nih.govnih.govasm.org

Furthermore, molecular dynamics simulations of the acyl-enzyme complex indicated the recruitment of water molecules into the active site, which is a step in the deacylation process. biorxiv.org These computational findings, corroborated by mass spectrometry data, provide a detailed biochemical basis for sulopenem's mechanism of action and its interaction with bacterial enzymes. nih.govnih.govasm.org Such computational studies are instrumental in elucidating the fine details of structure-activity relationships and can guide the design of future antibiotics.

Advanced Research Methodologies and Future Directions in Penem Antibiotic Discovery

Application of Omics Technologies (e.g., Transcriptomics, Proteomics) to Antimicrobial Response

Understanding the intricate molecular responses of bacteria to antibiotics is fundamental to overcoming resistance. Omics technologies, such as transcriptomics and proteomics, offer a global view of these responses, moving beyond the study of single genes or proteins.

Transcriptomics allows for the comprehensive analysis of the complete set of RNA transcripts in a bacterial cell under specific conditions, such as exposure to ulopenem. This can reveal which genes are up- or down-regulated in response to the antibiotic, providing insights into the bacterial stress response, metabolic pathways affected, and the induction of resistance mechanisms. For instance, a transcriptomic study of uropathogenic E. coli exposed to sulopenem (B8136399) could identify the upregulation of efflux pump genes or alterations in cell wall synthesis pathways, guiding the development of strategies to counteract these responses.

Proteomics , the large-scale study of proteins, complements transcriptomics by providing a more direct picture of the functional machinery of the cell. By comparing the proteomes of sulopenem-susceptible and -resistant bacteria, researchers can identify proteins that are differentially expressed. This could include the overexpression of β-lactamases, modifications in penicillin-binding proteins (PBPs), or changes in outer membrane proteins that affect drug influx. contagionlive.com A study on Mycobacterium abscessus demonstrated the power of proteomics in elucidating resistance mechanisms, a methodology that could be readily applied to understand the response to sulopenem.

While specific transcriptomic or proteomic studies on ulopenem etzadroxil are not yet widely published, the application of these technologies to other β-lactams provides a clear roadmap. The insights gained from such studies are invaluable for identifying novel drug targets and understanding the nuances of resistance.

Development of Novel In Vitro and Ex Vivo Models for Antimicrobial Evaluation

Traditional in vitro susceptibility testing, while essential, often fails to replicate the complex microenvironment of a human infection. To bridge this gap, novel in vitro and ex vivo models are being developed to provide a more accurate prediction of an antibiotic's efficacy.

Dynamic In Vitro Models , such as the hollow-fiber infection model, have been instrumental in evaluating sulopenem. nih.govnih.gov These models allow for the simulation of human pharmacokinetic profiles, providing a more dynamic and clinically relevant assessment of an antibiotic's ability to kill bacteria and prevent the emergence of resistance over time. asm.orgasm.orgbiorxiv.orgpatsnap.com For example, a five-day hollow-fiber model simulating the urinary concentrations of sulopenem demonstrated its ability to reduce bacterial density and prevent the amplification of drug-resistant subpopulations of E. coli. nih.govnih.gov

Organoid and "On-a-Chip" Models represent the next frontier in preclinical antimicrobial evaluation. Human bladder organoids, which are three-dimensional structures that mimic the architecture of the bladder epithelium, have been developed to study the interaction of uropathogenic E. coli with human cells. asm.orgepfl.chtodayspractitioner.comasm.orgfrontiersin.org These models can be used to investigate bacterial invasion, the formation of intracellular bacterial communities, and the efficacy of antibiotics in a more physiologically relevant context. asm.orgepfl.chtodayspractitioner.comasm.orgfrontiersin.org

Furthermore, "Bladder-on-a-chip" models, which are microfluidic devices that recapitulate the key functions of the bladder, including urine flow and mechanical stretching, offer an even more sophisticated platform. nih.govelifesciences.org These models can be used to study the dynamics of infection and the response to antibiotic treatment in real-time. nih.govelifesciences.org A "pelvis-on-a-chip" model is also in development, aiming to connect gut, bladder, ureter, and kidney organoids to study the progression of urinary tract infections. The application of these advanced models to evaluate this compound could provide unprecedented insights into its efficacy against urinary tract pathogens.

| Model Type | Description | Advantages for this compound Evaluation | Limitations |

|---|---|---|---|

| Hollow-Fiber Infection Model | A dynamic in vitro system that simulates human pharmacokinetics. | Allows for the evaluation of different dosing regimens and their impact on bacterial killing and resistance development over time. nih.govnih.gov | Lacks the cellular complexity and immune components of a true infection. |

| Human Bladder Organoids | 3D cell cultures that mimic the structure of the bladder epithelium. | Provides a more realistic model of host-pathogen interactions and the activity of ulopenem against intracellular bacteria. asm.orgepfl.chtodayspractitioner.com | Does not fully replicate the dynamic environment of the bladder, such as urine flow. |

| Bladder-on-a-Chip | Microfluidic devices that simulate the physiological environment of the bladder. | Enables the study of ulopenem's efficacy under conditions of urine flow and mechanical stress, and can incorporate immune cells. nih.govelifesciences.org | Technically complex to establish and may not fully capture the systemic host response. |

Strategies for Designing Next-Generation Penem (B1263517) Antibiotics

The chemical scaffold of penems offers a versatile platform for the design of next-generation antibiotics with improved properties, such as enhanced activity against resistant strains, better oral bioavailability, and increased stability against β-lactamases.

Structure-Activity Relationship (SAR) Studies are fundamental to this process. By systematically modifying the chemical structure of a penem, such as the side chains at the C2 position, and evaluating the impact on antimicrobial activity, researchers can identify key structural features that contribute to potency. mdpi.com For example, a study on a library of penem C2 side-chain variants identified several compounds with stronger activity against Mycobacterium tuberculosis and Mycobacteroides abscessus than standard carbapenems. mdpi.com These principles can be applied to the ulopenem scaffold to design derivatives with a broader spectrum of activity or improved activity against specific pathogens.

Targeting Specific Resistance Mechanisms is another key strategy. For instance, penems can be designed to be poor substrates for prevalent β-lactamases. This can be achieved by introducing bulky side chains that sterically hinder the enzyme's access to the β-lactam ring. Additionally, modifications can be made to enhance the penem's affinity for the penicillin-binding proteins of resistant bacteria.

Prodrug Strategies , as exemplified by this compound, are crucial for improving the oral bioavailability of penems. mdpi.com Future research will likely focus on developing novel ester prodrugs of potent penems to create new oral treatment options. For example, the development of MEN 11505, an oral prodrug of the investigational penem MEN 10700, was optimized to enhance bioavailability while retaining antibacterial efficacy. mdpi.com

| Strategy | Approach | Potential Benefit for Ulopenem Derivatives |

|---|---|---|

| Structure-Activity Relationship (SAR) Guided Design | Systematic modification of the penem scaffold to identify key structural determinants of activity. mdpi.com | Optimization of potency, spectrum of activity, and pharmacokinetic properties. |

| Evasion of Resistance Mechanisms | Designing molecules that are poor substrates for β-lactamases or have enhanced binding to altered PBPs. | Increased efficacy against multidrug-resistant bacteria. |

| Novel Prodrug Formulations | Development of new ester linkages to enhance oral absorption of potent penem antibiotics. mdpi.com | Creation of new oral treatment options for a wider range of infections. |

Exploration of Combination Therapies Beyond Renal Tubular Inhibitors

While the co-administration of sulopenem with the renal tubular inhibitor probenecid (B1678239) is a successful strategy to increase its systemic exposure, the exploration of other combination therapies holds significant promise for expanding the utility of this compound. mdpi.com

Combination with β-Lactamase Inhibitors (BLIs) is a well-established strategy to restore the activity of β-lactam antibiotics against resistant bacteria. A recent study investigated the synergistic effects of sulopenem in combination with the diazabicyclooctane (DBO) BLIs avibactam and durlobactam against Mycobacterium abscessus. asm.orgbiorxiv.orgnih.govresearchgate.netresearchgate.netidstewardship.comasm.orgbiorxiv.org The addition of these BLIs significantly enhanced the antibacterial effect of sulopenem, suggesting that a combination of this compound with a next-generation BLI could be a viable strategy to combat infections caused by bacteria producing a wide range of β-lactamases. asm.orgbiorxiv.orgnih.govresearchgate.netresearchgate.netidstewardship.comasm.orgbiorxiv.org

Dual β-Lactam Combinations are also being explored. The same study found a significant synergistic effect when sulopenem was combined with the cephalosporin (B10832234) cefuroxime (B34974) against M. abscessus. asm.orgbiorxiv.orgnih.govresearchgate.netresearchgate.netidstewardship.comasm.orgbiorxiv.org This synergy is thought to result from the simultaneous targeting of different penicillin-binding proteins and other enzymes involved in cell wall synthesis. biorxiv.orgnih.gov The fact that both sulopenem and cefuroxime are available in oral formulations makes this an attractive potential combination for outpatient therapy. biorxiv.orgnih.gov

Combinations with Non-β-Lactam Antibiotics have also shown potential. Checkerboard testing of sulopenem against E. coli and K. pneumoniae revealed synergy with trimethoprim-sulfamethoxazole and gentamicin (B1671437) in some isolates. asm.org These findings open the door to further investigation of this compound in combination with other classes of antibiotics to potentially achieve synergistic killing and combat difficult-to-treat infections.

| Combination Partner | Class | Observed Effect with Sulopenem | Potential Clinical Application |

|---|---|---|---|

| Avibactam | β-Lactamase Inhibitor (DBO) | Enhanced bactericidal activity against M. abscessus. asm.orgbiorxiv.orgnih.govresearchgate.netresearchgate.netidstewardship.comasm.orgbiorxiv.org | Treatment of infections caused by bacteria producing Class A, C, and some D β-lactamases. |

| Durlobactam | β-Lactamase Inhibitor (DBO) | Enhanced bactericidal activity against M. abscessus. asm.orgbiorxiv.orgnih.govresearchgate.netresearchgate.netidstewardship.comasm.orgbiorxiv.org | Treatment of infections caused by bacteria producing a broad spectrum of serine-β-lactamases. |

| Cefuroxime | Cephalosporin (β-Lactam) | Synergistic killing of M. abscessus. asm.orgbiorxiv.orgnih.govresearchgate.netresearchgate.netidstewardship.comasm.orgbiorxiv.org | Oral combination therapy for susceptible infections, potentially allowing for outpatient treatment. |

| Trimethoprim-Sulfamethoxazole | Folate Synthesis Inhibitor | Synergy observed against some E. coli isolates. asm.org | Potential for combination therapy in urinary tract infections to enhance efficacy and combat resistance. |

| Gentamicin | Aminoglycoside | Synergy observed against a K. pneumoniae isolate. asm.org | Potential for combination therapy in serious Gram-negative infections. |

Leveraging Artificial Intelligence and Machine Learning for Drug Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize antibiotic discovery and development, offering powerful tools to accelerate the process and improve the chances of success.

De Novo Drug Design: Generative AI models can design novel molecules from the ground up, exploring a vast chemical space to identify compounds with desired properties, such as antibacterial activity against specific pathogens. These models can be trained on large datasets of known antibiotics and their activities to learn the structural features that confer potency. This approach could be used to generate entirely new penem scaffolds with a high probability of being active against resistant bacteria.

Predictive Modeling: Machine learning algorithms can be trained to predict various properties of a molecule, such as its antibacterial activity, toxicity, and pharmacokinetic profile, based on its chemical structure. frontiersin.org This can be used to screen large virtual libraries of potential penem derivatives, prioritizing the most promising candidates for synthesis and testing. For example, an ML model could be developed to predict the susceptibility of different bacterial strains to a range of penem analogs, guiding the selection of the most effective compounds for further development.

Optimization of Dosing Regimens: AI and ML can also be used to optimize antibiotic dosing strategies. By analyzing data from preclinical models and clinical trials, these algorithms can identify the pharmacokinetic/pharmacodynamic (PK/PD) parameters that best correlate with efficacy and develop individualized dosing recommendations. frontiersin.orgdntb.gov.ua This could be particularly valuable for a drug like this compound, where achieving optimal concentrations at the site of infection is critical for success.

While the application of AI and ML to the specific development of this compound is still in its early stages, the broader impact of these technologies on antibiotic discovery is undeniable. As more data becomes available, the use of AI and ML will be instrumental in designing the next generation of penem antibiotics and ensuring their effective use in the clinic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.